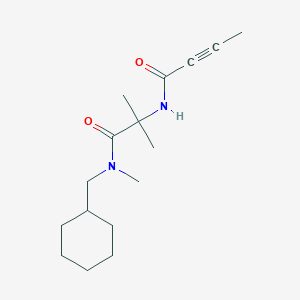
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is a chemical compound with a molecular weight of 225.12 . It is a white to yellow solid and is also known by its IUPAC name "®-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The InChI code of this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1…/s1" . This indicates the presence of a pyridine ring with a methoxy group at the 2-position and an amino group at the 4-position. The stereochemistry is indicated by the ® configuration.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 225.12 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Tautomerism Studies
The research by Hertog and Buurman (2010) investigates the tautomerism of hydroxypyridines, including compounds similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They studied the ultraviolet absorption spectra of these compounds, contributing to understanding their predominant tautomeric structures in aqueous ethanol solutions. This study provides insights into the structural properties of related compounds (Hertog & Buurman, 2010).
Spectroscopic and Molecular Modelling
Alghanmi and Habeeb (2015) explored the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid. Their research involved spectroscopic studies and molecular modelling, which can be relevant to understanding similar interactions in compounds like (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. The formation constants and molar absorptivity of the complexes formed were also studied, contributing to the knowledge of complex stability (Alghanmi & Habeeb, 2015).
Chiral Isomer Studies
The study by Temple and Rener (1992) investigated the biological activity of chiral isomers of certain compounds, including methoxy derivatives similar to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. They focused on the synthesis and evaluation of these isomers in biological systems, noting differences in activity between S- and R-isomers. This research provides an understanding of the biological implications of chirality in similar compounds (Temple & Rener, 1992).
Asymmetric Synthesis
Duquette et al. (2003) describe a scalable process for the asymmetric synthesis of a compound structurally related to (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. Their work focuses on the stereochemistry of the product, which is crucial for understanding the synthesis and applications of such chiral compounds (Duquette, Zhang, Zhu, & Reeves, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYABFLAGAYEU-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)[C@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2458571.png)


![3-(4-bromobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458576.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)
![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2458579.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)
![6,8-Difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2458584.png)
![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)
![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)